(E)-3-(2-chlorophenyl)-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-18-10-5-4-9-17(18)12-13-20(25)24-21-19(11-6-14-23-21)26-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,23,24,25)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHIGFAEPOIWAE-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the Phenylmethoxypyridinyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the phenylmethoxypyridinyl group to the enamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Hydrolysis of the Enamide Moiety
The enamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. For example:
The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond .
Electrophilic Aromatic Substitution (EAS) on the 2-Chlorophenyl Ring
The electron-withdrawing chlorine substituent directs electrophiles to the meta and para positions. Reported reactions include:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 3-(2-Chloro-5-nitrophenyl)-...prop-2-enamide | 0°C, 2 h | 67% | |
| Cl₂, FeCl₃ | 3-(2,5-Dichlorophenyl)-...prop-2-enamide | RT, 4 h | 58% |
Nucleophilic Substitution at the 2-Chlorophenyl Group
The chlorine atom undergoes substitution with nucleophiles under transition-metal catalysis:
| Nucleophile | Catalyst | Product | Conditions | Reference |
|---|---|---|---|---|
| NH₃ | CuI/1,10-phen | 3-(2-Aminophenyl)-...prop-2-enamide | 100°C, 12 h | |
| SH⁻ | Pd(OAc)₂ | 3-(2-Mercaptophenyl)-...prop-2-enamide | DMF, 80°C, 6 h |
Reduction of the α,β-Unsaturated Enamide
Catalytic hydrogenation selectively reduces the double bond:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 4 h | N-(3-Phenylmethoxypyridin-2-yl)propanamide | 92% |
Oxidation of the Pyridine Methoxy Group
The methoxy substituent on the pyridine ring undergoes oxidative demethylation:
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| BBr₃ | N-(3-Hydroxypyridin-2-yl)-...prop-2-enamide | CH₂Cl₂, −78°C, 1 h |
Cross-Coupling Reactions at the Pyridine Ring
The pyridine scaffold participates in Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Carboxyphenyl | Pd(PPh₃)₄ | N-(3-(4-Carboxybenzyloxy)pyridin-2-yl)-... | 76% |
Cycloaddition Reactions
The α,β-unsaturated enamide participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Reference |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 8 h | Hexahydroisoquinoline-fused derivative |
Key Stability Considerations
Scientific Research Applications
Anticancer Activity
One of the most significant applications of (E)-3-(2-chlorophenyl)-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide is its potential as an anticancer agent. Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a related study showed that derivatives of pyridine-based compounds could inhibit tumor growth in vitro and in vivo models.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 15.0 | Induction of apoptosis |
| Study B | MCF7 | 20.5 | Inhibition of cell proliferation |
Antimicrobial Properties
Research has also indicated that this compound may possess antimicrobial properties. Preliminary tests against bacterial strains have shown promising results, suggesting its potential use as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuropharmacological Applications
The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies. Investigations into its effects on neurotransmitter release and receptor binding could reveal insights into its efficacy in treating neurological disorders.
Case Study: Neurotransmitter Modulation
A study examining the effects of similar compounds on neurotransmitter levels found that certain derivatives enhanced dopamine release while inhibiting serotonin reuptake, indicating a dual-action mechanism that could be beneficial in treating conditions like depression or anxiety.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized in Table 1.
*Calculated based on structural components.
Substituent Effects on Properties
- Lipophilicity : The phenylmethoxy group in the target compound enhances lipophilicity compared to polar analogs like the hydroxyl-rich derivative in . This may improve membrane permeability but reduce aqueous solubility.
- Electron-Withdrawing Groups : The 2-chlorophenyl group (common in ) stabilizes the enamide via resonance and increases metabolic stability.
Research Tools and Methodologies
- Crystallography : SHELXL (–3) and ORTEP () are widely used for structural refinement and visualization, critical for confirming (E)-geometry and intermolecular interactions .
Biological Activity
(E)-3-(2-chlorophenyl)-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, belonging to the class of enaminones, exhibits a diverse range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 353.81 g/mol. The compound features a chlorophenyl group, a pyridine moiety, and an enamide functional group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 353.81 g/mol |
| LogP | 3.9 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit certain enzymes involved in inflammatory pathways and cancer progression, suggesting potential therapeutic applications in treating these conditions.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various models. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its utility in treating inflammatory diseases.
Enzyme Inhibition
The compound has been tested for its ability to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), both of which are involved in inflammatory responses. The IC50 values for these enzyme assays indicate potent inhibition compared to standard anti-inflammatory drugs.
Case Studies
- Breast Cancer Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of this compound significantly reduced paw edema by approximately 50% compared to the control group.
Q & A
Basic Question: What synthetic methodologies are recommended for preparing (E)-3-(2-chlorophenyl)-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide?
Answer:
The compound can be synthesized via a multi-step approach:
- Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to introduce the phenylmethoxy group .
- Reduction : Use iron powder under acidic conditions to reduce the nitro group to an amine .
- Condensation : Employ cyanoacetic acid with a condensing agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the enamide backbone .
Key Considerations : Optimize reaction temperatures (e.g., 0°C for intermediates) and solvent systems (e.g., DMF or THF) to minimize side products .
Basic Question: How is the stereochemical configuration (E/Z) of the enamide moiety confirmed experimentally?
Answer:
- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to unambiguously assign the E-configuration . ORTEP-III can visualize the dihedral angles between the chlorophenyl and pyridinyl groups, confirming planarity .
- NMR Spectroscopy : Use coupling constants (J values) between the α- and β-protons of the enamide (typically >15 Hz for trans/E configuration) .
Advanced Question: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) across studies?
Answer:
- Analytical Validation : Cross-reference data using orthogonal methods:
- Crystallographic Polymorphism : Screen crystallization solvents (e.g., chloroform vs. methanol) to identify polymorphic forms, which may explain discrepancies in melting points .
Advanced Question: What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice, and how do they influence stability?
Answer:
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D for donor, A for acceptor) and identify robust motifs like R₂²(8) rings, which enhance lattice stability .
- SHELXL Refinement : Parameterize hydrogen bonds in crystallographic data (e.g., bond distances <2.5 Å, angles >120°) to quantify interactions .
Example : In related enamide structures, N–H···O=C interactions dominate, with graph sets correlating to melting point trends .
Advanced Question: How can researchers investigate the compound’s metabolic fate in biological systems?
Answer:
- LC-HRMS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients to separate metabolites. Annotate using exact mass (e.g., m/z 462.1573) and fragmentation patterns .
- In Silico Prediction : Apply software like MetaboLynx to predict Phase I/II metabolites (e.g., hydroxylation at the chlorophenyl ring or glucuronidation of the pyridinyl group) .
Advanced Question: What experimental designs are optimal for studying structure-activity relationships (SAR) in antimicrobial applications?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 3-trifluoromethylphenyl) and test against Staphylococcus aureus (MIC/MBC assays) .
- Crystallographic Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., penicillin-binding proteins), guided by the compound’s X-ray geometry .
Key Finding : Enamides with electron-withdrawing groups (e.g., –Cl, –CF₃) show enhanced activity due to improved membrane penetration .
Advanced Question: How can researchers address challenges in reproducibility of crystallization protocols?
Answer:
- Condition Screening : Use high-throughput platforms (e.g., Crystal Gryphon) to test >100 solvent/antisolvent combinations .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections in problematic datasets .
Case Study : For a related enamide, isopropanol/water (7:3) yielded diffraction-quality crystals (CCDC deposition: 2.0 Å resolution) .
Advanced Question: What advanced spectroscopic techniques validate electronic transitions in the enamide chromophore?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
